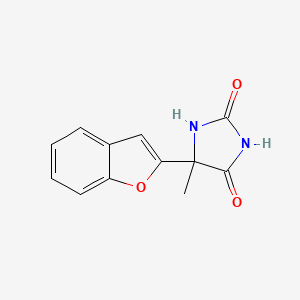

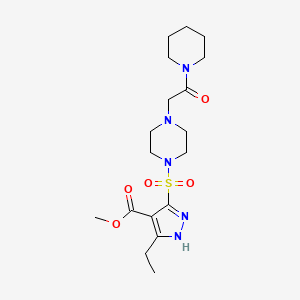

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

There are several methods for synthesizing benzofuran derivatives. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. The core structure consists of a benzene ring fused to a furan ring .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on the specific compound. Generally, these compounds are characterized by their versatility and unique physicochemical properties .Applications De Recherche Scientifique

Regioselective Synthesis and Applications

Regioselective Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines : A novel protocol uses a solvent-free method for synthesizing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating efficient yields and short reaction times. This method highlights the versatility of benzofuran derivatives in creating structurally diverse compounds, potentially useful for various scientific applications, including material science and pharmacology (Quiroga et al., 2007).

Antihyperglycemic Studies

Design, Synthesis, Antihyperglycemic Studies, and Docking Simulations of Benzimidazole-Thiazolidinedione Hybrids : This study provides insight into the antidiabetic potential of benzimidazole-thiazolidinedione hybrids. The compounds showed robust antihyperglycemic action linked to insulin sensitization mechanisms, underlining the therapeutic potential of structurally innovative compounds for diabetes management (Gutiérrez-Hernández et al., 2019).

Cancer Inhibitory Activity

Synthesis and Evaluation of Cancer Inhibitory Activity In Vitro of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione Derivatives : A series of compounds were synthesized and evaluated for their antitumor activity against various cancer cell lines, indicating the potential of such derivatives as cancer inhibitory agents. This emphasizes the role of benzofuran derivatives in developing new anticancer therapies (Li Zi-cheng, 2013).

Electrochemical Applications

Electrochemical Oxidation of Hydantoins : The electrochemical behavior of hydantoin derivatives was studied, revealing insights into the oxidation mechanisms and structure-activity relationships. These findings could inform the development of electrochemical sensors or novel therapeutic agents (Nosheen et al., 2012).

Inhibitors of Bacterial Enzymes

Discovery of Novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione Inhibitors of MurD Ligase : This research identified compounds as inhibitors of the MurD ligase, a critical enzyme in bacterial cell wall synthesis. The high-resolution crystal structure of the enzyme-inhibitor complex provides a foundation for designing new antibacterial agents (Zidar et al., 2010).

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to have a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, leading to their therapeutic effects.

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that benzofuran derivatives may have favorable pharmacokinetic properties.

Result of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have significant molecular and cellular effects.

Safety and Hazards

Orientations Futures

Given the wide range of biological activities and potential applications of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the synthesis, properties, and applications of new benzofuran derivatives.

Analyse Biochimique

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells . For example, some benzofuran derivatives have demonstrated anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have robust and sustained effects in rats .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Subcellular Localization

Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-12(10(15)13-11(16)14-12)9-6-7-4-2-3-5-8(7)17-9/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZFZKBDOVMOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)

![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)

![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)

![1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2812868.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)

![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)